2-Pentylanthracene-9,10-diol
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Overview
Description
2-Pentylanthracene-9,10-diol is an organic compound derived from anthracene, characterized by the presence of a pentyl group at the 2-position and hydroxyl groups at the 9 and 10 positions. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentylanthracene-9,10-diol typically involves the functionalization of anthracene at the 2, 9, and 10 positions. One common method is the Friedel-Crafts alkylation to introduce the pentyl group at the 2-position, followed by hydroxylation at the 9 and 10 positions using reagents like osmium tetroxide or potassium permanganate .
Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale Friedel-Crafts reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Pentylanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like lead tetraacetate or periodic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
2-Pentylanthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Pentylanthracene-9,10-diol involves its interaction with molecular targets through its hydroxyl groups and aromatic ring. These interactions can lead to the generation of reactive oxygen species (ROS) in biological systems, contributing to its antimicrobial and anticancer activities. The compound’s photophysical properties also enable it to act as a photosensitizer in photodynamic therapy .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield.
9,10-Dimethylanthracene: Exhibits similar photophysical properties but with different substituents.
2,3-Dihydroanthracene: A reduced form of anthracene with different reactivity.
Uniqueness: 2-Pentylanthracene-9,10-diol is unique due to the presence of both a pentyl group and hydroxyl groups, which confer distinct chemical and physical properties. These modifications enhance its solubility and reactivity, making it suitable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
33190-17-9 |
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Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-pentylanthracene-9,10-diol |
InChI |
InChI=1S/C19H20O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12,20-21H,2-4,7H2,1H3 |
InChI Key |
NWVMYWLLNWSEDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)O)O |
Origin of Product |
United States |
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